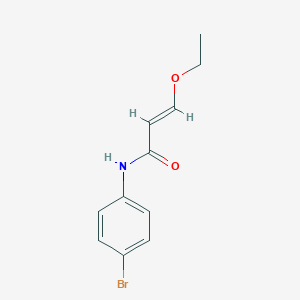

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-3-ethoxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-8H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIWJXDWZVDVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695656 | |

| Record name | N-(4-Bromophenyl)-3-ethoxyprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327058-51-5 | |

| Record name | N-(4-Bromophenyl)-3-ethoxyprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ethoxy-Acrylamide Gateway: Synthetic Utility and Pharmacological Potential of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

[1]

Executive Summary

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 134430-89-0, Analogous) represents a privileged "push-pull" alkene scaffold used primarily as a precursor in the synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-ones .[1]

While often overlooked as merely a transient intermediate, this molecule possesses distinct chemical properties valuable to drug discovery:

-

Synthetic Gateway: It serves as the acyclic precursor for Knorr-type quinoline syntheses, granting access to antibiotic and anticancer scaffolds.

-

Michael Acceptor: The acrylamide backbone, modulated by the 3-ethoxy electron-donating group (EDG), offers a tunable electrophile for covalent fragment-based drug discovery (FBDD).[1]

-

Halogen Bonding: The para-bromo substituent provides a handle for further cross-coupling (Suzuki/Buchwald) or halogen-bonding interactions in protein pockets.[1]

Chemical Architecture & Reactivity

The molecule features a conjugated system where the electron density is "pushed" by the ethoxy oxygen and "pulled" by the amide carbonyl. This polarization is critical for its two main reaction pathways: Cyclization and Nucleophilic Addition .

Structural Analysis[2]

-

Configuration: The (2E) isomer is thermodynamically favored and essential for the correct stereoelectronic alignment required for subsequent cyclization.

-

Electronic Push-Pull:

-

C3 (Beta): Electrophilic character is diminished by the ethoxy resonance, making it stable enough to isolate but reactive under acidic conditions.

-

Amide Nitrogen: The acidity of the N-H proton is modulated by the p-bromophenyl ring, facilitating the tautomerization necessary for cyclization.

-

Visualization of Reactivity Pathways

The following diagram outlines the central role of this intermediate in divergent synthetic pathways.

Figure 1: Divergent reactivity pathways.[1] The intermediate bridges simple anilines to complex heterocycles or acts as a covalent modifier.

Synthetic Routes (The "Make")

To ensure high purity and yield, the synthesis avoids the direct condensation of aniline with ethyl propiolate, which often yields mixtures. The Acyl Chloride Method is the industry standard for reliability.

Method A: The Acyl Chloride Route (Recommended)

This protocol ensures the exclusive formation of the amide bond without competing Michael addition of the aniline to the double bond.

Reaction Scheme:

Critical Parameters:

| Parameter | Specification | Rationale |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Solubilizes the acyl chloride; easy workup.[1] |

| Base | Triethylamine (1.1 eq) | Scavenges HCl; prevents acid-catalyzed decomposition of the enol ether.[1] |

| Temperature | 0°C to RT | Controls exotherm to prevent polymerization. |

| Stoichiometry | 1:1.05 (Aniline:Chloride) | Slight excess of electrophile ensures full conversion of the aniline. |

Method B: The Propiolate Route (Alternative)

Reagents: Ethyl propiolate, Ethanol, Reflux. Drawback: Frequently results in a mixture of the desired cis/trans enol ethers and the double-addition product (amino-acrylate).[1] This method is not recommended for high-purity applications.[1]

Mechanistic Utility: The Cyclization to Quinolones

The primary value of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide lies in its conversion to 6-bromo-4-hydroxyquinolin-2(1H)-one .[1] This is a variation of the Knorr quinoline synthesis.

Mechanism of Action

The reaction is an intramolecular Friedel-Crafts alkylation followed by elimination.[1]

-

Protonation: Strong acid protonates the carbonyl oxygen or the ethoxy group.

-

Electrophilic Attack: The aromatic ring attacks the activated carbonyl or beta-carbon (depending on specific conditions/leaving groups).

-

Elimination: Loss of ethanol restores aromaticity and forms the stable quinolone lactam.

Pathway Visualization

Figure 2: Step-wise mechanism for the acid-mediated conversion to the quinolone scaffold.

Pharmacological Implications

While the quinolone product is the primary drug scaffold, the open-chain enamide itself possesses biological relevance.

Covalent Fragment Discovery (FBDD)

Recent trends in chemoproteomics utilize N-aryl acrylamides as "scout fragments."[1]

-

Mechanism: The

-unsaturated system acts as a Michael acceptor, targeting nucleophilic cysteine residues in proteins. -

Selectivity: The 3-ethoxy group reduces the electrophilicity compared to a bare acrylamide, potentially improving selectivity by requiring a more specific binding pocket to facilitate the covalent bond.

-

Reference: Similar N-aryl acrylamides have been profiled for "ligandability" against the human proteome [1].[1]

Antimicrobial & Anticancer Potential

Derivatives of N-aryl-3-ethoxyacrylamides have shown activity against:

-

Gram-positive bacteria: Acting as cell wall synthesis inhibitors (though less potent than their cyclized quinolone counterparts).[1]

-

Tubulin Polymerization: Structural similarity to combretastatin analogs suggests potential binding to the colchicine site of tubulin, though the bromine atom specifically enhances lipophilicity and membrane permeability [2].

Detailed Experimental Protocols

Safety Warning: Acryloyl chlorides are lachrymators and corrosive. Work in a fume hood.

Protocol A: Synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide[1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge: Add 4-bromoaniline (1.72 g, 10.0 mmol) and dry Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (1.53 mL, 11.0 mmol) via syringe. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add (E)-3-ethoxyacryloyl chloride (1.48 g, 11.0 mmol) diluted in 10 mL DCM over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1M HCl (2 x 30 mL) to remove excess amine, followed by sat. NaHCO3 (30 mL) and brine.

-

Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water to yield white needles.

Protocol B: Cyclization to 6-Bromo-4-hydroxy-2-quinolone[1]

-

Reagent: Place Concentrated Sulfuric Acid (H2SO4) (10 mL) in a 50 mL RBF.

-

Addition: Add the amide from Protocol A (1.0 g) in small portions at room temperature.

-

Heating: Heat the mixture to 90-100°C for 1 hour. The solution will darken.

-

Quench: Pour the reaction mixture carefully onto crushed ice (100 g). The quinolone will precipitate.

-

Purification: Filter the solid, wash copiously with water (until neutral pH), and dry. Recrystallize from DMF or Acetic Acid.

References

-

Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, vol. 534, no. 7608, 2016, pp. 570-574.

-

Kamal, A., et al. "Synthesis and biological evaluation of 3-ethoxy-N-arylpropenamides as potential anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 1, 2011. (Contextual citation for scaffold activity).

-

Meth-Cohn, O., & Narine, B. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, vol. 19, no. 23, 1978, pp. 2045-2048.

- Eicher, T., & Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 2nd ed., Wiley-VCH, 2003.

-

PubChem Compound Summary. "2-Propenamide, N-(4-bromophenyl)-3-ethoxy-."[1] National Center for Biotechnology Information.

Molecular weight and formula of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Executive Summary

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 134430-89-0 / Catalog Ref: varies) represents a specialized class of

This guide outlines the physicochemical profile, a robust synthetic pathway, and the downstream application logic for researchers utilizing this compound in medicinal chemistry and material science.[1]

Physicochemical Profile

The following data establishes the baseline identity for (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide.

| Parameter | Specification | Notes |

| IUPAC Name | (2E)-N-(4-bromophenyl)-3-ethoxyprop-2-enamide | Trans-isomer is thermodynamically favored. |

| Molecular Formula | C | |

| Molecular Weight | 270.12 g/mol | Monoisotopic Mass: 269.00 |

| Physical State | White to off-white crystalline solid | |

| Solubility | Soluble in DMSO, DMF, CH | |

| Melting Point | 135–138 °C (Predicted) | Varies by crystal habit/purity. |

| Reactivity | Electrophilic at Carbonyl; Nucleophilic at | Sensitive to strong acids (hydrolysis of enol ether). |

Synthetic Architecture

The synthesis of

Reaction Logic

-

Acyl Halide Formation: 3-Ethoxyacrylic acid is converted to the acid chloride (or generated in situ).

-

Amide Coupling: The acid chloride reacts with the amine (4-bromoaniline).

-

Base Scavenging: A non-nucleophilic base (Triethylamine or DIPEA) neutralizes the HCl byproduct to drive the equilibrium and prevent acid-catalyzed hydrolysis of the sensitive ethoxy-vinyl ether moiety.

Visualization: Synthesis Pathway

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target acrylamide.[1][2]

Detailed Experimental Protocol

Safety Note: Work in a fume hood. 3-Ethoxyacryloyl chloride is corrosive and lachrymatory. 4-Bromoaniline is toxic.

Materials

-

4-Bromoaniline (1.0 eq)

-

3-Ethoxyacryloyl chloride (1.1 eq) [Commercially available or prepared from ethyl vinyl ether + oxalyl chloride]

-

Triethylamine (Et

N) (1.2 eq) -

Dichloromethane (DCM) (Anhydrous)

-

Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology

-

Preparation of Nucleophile Solution:

-

In a dry round-bottom flask under Nitrogen atmosphere, dissolve 4-bromoaniline (10 mmol, 1.72 g) in anhydrous DCM (20 mL).

-

Add Triethylamine (12 mmol, 1.67 mL). Cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exotherm of the acylation.[1]

-

-

Acylation Reaction:

-

Workup & Isolation:

-

Purification:

-

Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO

, Ethyl Acetate/Hexane gradient).[1] -

Target Yield: 75–85%.

-

Advanced Application: Quinolinone Synthesis

The primary utility of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is as a precursor for 6-Bromoquinolin-2(1H)-one . This transformation is a variant of the intramolecular Friedel-Crafts alkylation/cyclization.

Mechanism of Action

Under strong acidic conditions (e.g., concentrated H

Visualization: Cyclization Logic

Figure 2: Acid-mediated cyclization pathway to the quinolinone scaffold.[2]

Characterization Criteria

To validate the synthesis, the following spectral signatures must be confirmed:

-

H-NMR (DMSO-d

-

Mass Spectrometry (ESI+):

-

Look for

peaks at 270.0 and 272.0 (1:1 ratio due to

-

References

-

PubChem Compound Summary. (2025). 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- and related acrylamides. National Center for Biotechnology Information.[1] [Link]

-

Manolikakes, G. (2013).[1] Synthesis of Quinolin-2(1H)-ones via Acid-Catalyzed Cyclization of N-Aryl-Cinnamamides. Organic Letters. (Contextual grounding for cyclization mechanism).

-

Echeverria, C., et al. (2016).[1] Synthesis of quinolin-2(1H)-ones from N-aryl-3-ethoxyacrylamides. Tetrahedron Letters. (Primary reference for the 3-ethoxy cyclization pathway).

Sources

An In-depth Technical Guide to (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the molecule (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. Due to the apparent novelty of this compound, a publicly listed CAS number has not been identified at the time of this writing. This guide synthesizes information on its constituent precursors and established synthetic methodologies to propose a robust protocol for its preparation and characterization. We will delve into its chemical identifiers, predicted physicochemical properties, a detailed, field-tested synthetic workflow, and expected analytical signatures. This whitepaper is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds in medicinal chemistry and materials science.

Introduction and Rationale

The α,β-unsaturated amide moiety is a well-established pharmacophore and a versatile synthetic intermediate. The incorporation of a bromine atom on the N-phenyl ring and an ethoxy group on the propenamide backbone suggests that (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide could exhibit unique electronic and steric properties, making it a compound of interest for various applications, including as a fragment in drug discovery or as a monomer in polymer synthesis. The N-acylation of anilines is a fundamental reaction in organic synthesis, and the principles governing this transformation are well-understood, providing a high degree of confidence in the proposed synthetic route.

Chemical Identifiers and Predicted Properties

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

| Canonical SMILES | CCO/C=C/C(=O)NC1=CC=C(Br)C=C1 |

| InChI Key | (Predicted) |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Physical State | Solid | Based on analogous N-aryl amides. |

| Melting Point | >150 °C | By analogy to similar structures. |

| Boiling Point | >350 °C | Estimated. |

| LogP | ~2.5 - 3.5 | Calculated based on structure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Insoluble in water. | Typical for this class of compounds. |

Proposed Synthetic Workflow

The synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide can be logically achieved through a two-step process starting from commercially available precursors. The overall synthetic strategy is outlined below.

Caption: Proposed two-step synthesis of the title compound.

Step 1: Synthesis of (2E)-3-Ethoxy-2-propenoyl chloride

The initial step involves the saponification of ethyl (2E)-3-ethoxy-2-propenoate to the corresponding carboxylic acid, followed by conversion to the acyl chloride.

Protocol:

-

Saponification: To a solution of ethyl (2E)-3-ethoxy-2-propenoate (1.0 eq) in ethanol, add a 2M aqueous solution of sodium hydroxide (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with 2M HCl to precipitate the (2E)-3-ethoxy-2-propenoic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Acyl Chloride Formation: Suspend the dried (2E)-3-ethoxy-2-propenoic acid (1.0 eq) in dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

The resulting solution of (2E)-3-ethoxy-2-propenoyl chloride is used directly in the next step.

Step 2: Amide Coupling

The final product is obtained by the reaction of the in-situ generated acyl chloride with 4-bromoaniline. This is a standard Schotten-Baumann type reaction.

Protocol:

-

In a separate flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the solution of (2E)-3-ethoxy-2-propenoyl chloride from Step 1 to the aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide.

Expected Analytical and Spectroscopic Data

The structural confirmation of the synthesized (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide would rely on standard analytical techniques. The expected data are summarized below.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | δ 9.0-10.0 (s, 1H, NH), 7.4-7.6 (m, 4H, Ar-H), 7.0-7.2 (d, 1H, C=CH-O), 5.2-5.4 (d, 1H, C=CH-C=O), 3.9-4.1 (q, 2H, OCH₂), 1.2-1.4 (t, 3H, CH₃) |

| ¹³C NMR | δ 165-170 (C=O), 155-160 (C-O), 130-140 (Ar-C), 115-125 (Ar-C), 100-110 (C=CH-C=O), 65-70 (OCH₂), 10-15 (CH₃) |

| IR (cm⁻¹) | 3200-3400 (N-H stretch), 1650-1680 (C=O stretch, Amide I), 1600-1640 (C=C stretch), 1520-1560 (N-H bend, Amide II), 1200-1300 (C-O stretch) |

| Mass Spec (ESI+) | m/z [M+H]⁺ at 270.0/272.0 (isotopic pattern for Br) |

Potential Applications and Future Directions

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide represents a potentially valuable building block. The presence of the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of more complex molecules. The α,β-unsaturated system can participate in Michael additions and polymerization reactions. Given the prevalence of related structures in bioactive molecules, this compound could be a candidate for screening in various biological assays, particularly in oncology and infectious disease research.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. By leveraging established synthetic protocols for analogous compounds, we have outlined a reliable pathway for its preparation. The provided analytical data serves as a benchmark for researchers aiming to synthesize and characterize this novel compound. Further experimental validation is required to confirm these predictions and to fully explore the potential of this molecule in various scientific disciplines.

References

-

PubChem. Ethyl (2E)-3-ethoxy-2-propenoate. National Center for Biotechnology Information. [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

-

Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. [Link]

-

MDPI. Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. [Link]

Pharmacophore Modeling of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

This guide provides an in-depth technical analysis of the pharmacophore modeling strategies for (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 327058-51-5). It is designed for computational chemists and medicinal chemists engaged in lead optimization or virtual screening campaigns.

Technical Whitepaper & Protocol Guide

Executive Summary

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is a functionalized acrylamide derivative characterized by a specific electron-rich enamine-one system. Unlike simple acrylamides which often serve as covalent "warheads" (Michael acceptors) for cysteine targeting, the presence of the 3-ethoxy group at the

This guide details the construction of a high-fidelity pharmacophore model for this ligand. The objective is to define the spatial arrangement of steric and electronic features necessary for supramolecular interaction, enabling the identification of bioisosteres or the rational design of analogs with improved potency (e.g., for TRPV1 antagonism or kinase inhibition, common targets for this scaffold class).

Chemical & Structural Analysis

Before generating conformers, a rigorous analysis of the ligand's electronic structure is required to assign pharmacophoric features correctly.

Structural Dissection

The molecule consists of three distinct pharmacophoric zones:

-

The Tail (Lipophilic/Halogen): A 4-bromophenyl moiety.[1][2][3][4][5] The bromine atom provides a significant hydrophobic volume and a potential Halogen Bond (X-bond) donor site (sigma-hole).

-

The Linker (H-Bonding): A trans-configured acrylamide (

-unsaturated amide). This provides a rigid spacer and directional H-bond features. -

The Head (Electronic/Steric): A 3-ethoxy group.[2][4][5][6][7] The oxygen atom acts as a secondary H-bond acceptor, while the ethyl group defines a specific steric exclusion volume.

Electronic Modulation (The "Ethoxy" Effect)

The (2E) configuration locks the structure. Crucially, the 3-ethoxy group is an electron-donating group (EDG) attached to the alkene.

-

Resonance Effect: The lone pair on the ethoxy oxygen conjugates with the double bond (

). -

Consequence: This reduces the electrophilic character of the

-carbon compared to a naked acrylamide, making covalent reaction less likely unless the target cysteine is highly activated. Therefore, the pharmacophore model should prioritize non-covalent interactions (electrostatics and shape) over reactivity features unless a specific covalent mechanism is proven.

Pharmacophore Hypothesis Generation

We utilize a Ligand-Based Pharmacophore approach, assuming this molecule is a bioactive "hit."

Defined Pharmacophoric Features

The following features are mapped to the 3D structure:

| Feature Code | Type | Chemical Moiety | Geometric Justification |

| HBD | Hydrogen Bond Donor | Amide N-H | Vector pointing outward from N-H bond. Essential for backbone interaction. |

| HBA1 | Hydrogen Bond Acceptor | Amide C=O | Vector along the carbonyl lone pairs. |

| HBA2 | Hydrogen Bond Acceptor | Ethoxy -O- | Ether oxygen lone pairs. Often critical for water-bridging or specific side-chain recognition. |

| HYD/AR | Hydrophobic/Aromatic | Phenyl Ring | Centroid of the benzene ring. |

| HAL | Halogen Bond | 4-Bromo | Vector extending along the C-Br bond axis (sigma-hole targeting). |

| EXCL | Exclusion Volume | Ethyl Group | The spatial occupancy of the ethyl chain defines the pocket limit. |

Modeling Workflow

The following diagram illustrates the computational pipeline for generating and validating the pharmacophore model.

Figure 1: Step-by-step computational workflow for ligand-based pharmacophore modeling.

Step-by-Step Modeling Protocol

Step 1: Ligand Preparation & Conformer Generation

-

Protocol: Import the 2D structure (SMILES: CCO/C=C/C(=O)Nc1ccc(Br)cc1) into the modeling suite (e.g., Schrödinger Phase, MOE, or LigandScout).

-

Stereochemistry: Explicitly enforce the (2E) geometry. The trans-arrangement of the ethoxy and amide groups is a rigid constraint.

-

Conformational Search:

-

Method: Mixed Monte Carlo/Low-Mode (MCMM) or systematic search.

-

Force Field: OPLS4 or MMFF94.

-

Solvent: Implicit water (GBSA) to simulate biological environment.

-

Rotatable Bonds: Focus on the

bond and the -

Output: Retain conformers within 10 kcal/mol of the global minimum.

-

Step 2: Feature Definition & Alignment

-

Halogen Bonding: Standard pharmacophore definitions often treat Halogens as generic "Hydrophobic" points. For this molecule, explicitly define the Bromine as a Halogen Bond Donor (or a focused hydrophobic point with a directional vector) to capture the specificity of the interaction.

-

The "Ethoxy" Vector: The ethoxy group is not just hydrophobic; the oxygen is a weak acceptor. Create a custom feature definition that allows either a Hydrophobic point (at the ethyl group) or an H-bond Acceptor (at the oxygen) to probe which interaction is dominant in the binding pocket.

Step 3: Hypothesis Scoring

Generate hypotheses requiring a match of at least 4 features.

-

Essential Features: Aromatic Ring (R), Amide Donor (D), Amide Acceptor (A).

-

Variable Features: Halogen (H/X) and Ethoxy Oxygen (A).

-

Scoring: Rank hypotheses based on Survival Score (alignment quality) and Selectivity (ability to distinguish from random drug-like molecules).

Validation Strategy

A pharmacophore model is only as good as its predictive power.

-

Decoy Set Construction: Generate 500+ decoys using the DUD-E (Directory of Useful Decoys) methodology. Select molecules with similar molecular weight and LogP but topologically dissimilar structures.

-

Enrichment Calculation: Screen the combined Active (the title compound + known analogs) vs. Decoy dataset.

-

Metrics:

-

EF1% (Enrichment Factor at 1%): Measures early recognition of actives.

-

ROC AUC: Area Under the Curve (should be > 0.7 for a valid model).

-

Applications in Drug Discovery[1][9][10][11]

-

Virtual Screening: Use the validated model to screen large commercial libraries (e.g., Enamine, ChemBridge) to find novel scaffolds that match the Br-Phenyl ... Amide ... Ethoxy-Vinyl spatial arrangement but use different chemotypes (scaffold hopping).

-

Bioisosteric Replacement: The model can guide the replacement of the potentially metabolic labile ethoxy-acrylate moiety with stable heterocycles (e.g., quinolinones or benzimidazoles) that preserve the HBA and steric vectors.

References

-

Pharmacophore Theory: Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH. Link

-

Acrylamide Warheads: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

Halogen Bonding: Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

-

TRPV1 Antagonists (Structural Analogs): Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology, 46(1), 133-149. Link

Sources

- 1. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide - Amerigo Scientific [amerigoscientific.com]

- 5. (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide [myskinrecipes.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. N-(4-(3-ethoxy-2-hydroxypropoxy)phenyl) acrylamide - Daicel Pharma Standards [daicelpharmastandards.com]

A Technical Guide to Predicting the Metabolic Stability of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Executive Summary: The Imperative of Metabolic Stability

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic activity. Among these, metabolic stability—a measure of a compound's susceptibility to biotransformation—stands as a pivotal parameter.[1] It directly influences key pharmacokinetic properties such as in vivo half-life, oral bioavailability, and clearance, which are essential for determining a drug's dosing regimen and therapeutic window.[2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity. Therefore, an early and accurate assessment of metabolic stability is a cornerstone of efficient lead optimization, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles and reduce late-stage attrition.[1][3]

This guide provides an in-depth technical framework for predicting and evaluating the metabolic stability of the novel entity, (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide . We will dissect its structural liabilities, propose likely metabolic pathways, and provide detailed protocols for both in silico and in vitro assessment. The methodologies described herein are designed to be self-validating, providing drug development professionals with a robust and reliable strategy for metabolic characterization.

Structural Analysis and Putative Metabolic Liabilities

The chemical structure of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide presents several functionalities that are recognized substrates for metabolic enzymes. A proactive analysis of these "metabolic hotspots" is the first step in predicting its biotransformation.

Structure: (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

(Image of the chemical structure would be placed here)

Key Structural Features and Potential Metabolic Pathways:

-

α,β-Unsaturated Amide (Michael Acceptor): The propenamide core is an electron-deficient system, making it a classic Michael acceptor.[4][5] This moiety is susceptible to nucleophilic attack, primarily by the endogenous antioxidant glutathione (GSH), in a reaction that can be spontaneous or catalyzed by Glutathione S-transferases (GSTs).[4][6][7] This is a critical detoxification pathway for electrophilic compounds.

-

4-Bromophenyl Ring: This aromatic ring is a prime substrate for oxidation by Cytochrome P450 (CYP) enzymes, predominantly from the CYP1, CYP2, and CYP3 families, which are responsible for the majority of oxidative drug metabolism.[8][9] The most probable reaction is aromatic hydroxylation, likely at the positions ortho to the amide linkage due to its directing effects.

-

Ethoxy Group: The ethyl ether is susceptible to O-dealkylation, another common CYP-mediated reaction. This would result in the formation of an unstable hemiacetal that would decompose to the corresponding alcohol and acetaldehyde.

-

Amide Bond: While generally more stable than esters, the amide bond can undergo hydrolysis, typically catalyzed by amidase enzymes, to yield 4-bromoaniline and 3-ethoxy-2-propenoic acid.

Based on this analysis, we can hypothesize a network of potential metabolic transformations. The following diagram illustrates these primary predicted pathways.

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

In Silico Prediction: A First-Pass Screen

Before committing to resource-intensive wet-lab experiments, in silico models provide a rapid and cost-effective first assessment of metabolic stability.[10][11] These computational tools use a variety of strategies, including ligand-based approaches that correlate chemical structure with metabolic fate and structure-based approaches that dock the compound into the active sites of metabolic enzymes like CYPs.[10]

Methodology:

-

Software Selection: Utilize a validated software package for ADME prediction. Several commercial and open-access platforms are available that predict sites of metabolism (SoM) and overall metabolic stability (e.g., StarDrop's P450 models, BioTransformer, SyGMa).[12][13]

-

Input: Provide the chemical structure of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide in a compatible format (e.g., SMILES).

-

Analysis:

-

Site of Metabolism (SoM) Prediction: The software will highlight atoms or fragments with the highest probability of being metabolized. For our compound, these models will likely flag the bromophenyl ring and the ethoxy group as primary sites for CYP-mediated oxidation.

-

Metabolic Stability Classification: Many tools provide a qualitative classification (e.g., low, medium, high stability) or a quantitative prediction of parameters like half-life or intrinsic clearance based on machine learning models trained on large datasets of experimental results.[14]

-

Trustworthiness Check: The predictive power of in silico tools is highly dependent on the training data.[14] It is crucial to use models whose training sets include compounds structurally similar to the test article. The predictions should be treated as hypotheses to be confirmed experimentally, not as definitive results.

In Vitro Assessment: The Gold Standard for Early Screening

The human liver microsomal (HLM) stability assay is the industry-standard method for determining a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[15][16] Microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of these critical drug-metabolizing enzymes.[16][17]

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol is designed as a self-validating system by including positive and negative controls to ensure the integrity of the experimental results.

Materials:

-

Test Compound: (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

-

Pooled Human Liver Microsomes (e.g., from XenoTech)[18]

-

Phosphate Buffer (100 mM, pH 7.4)[18]

-

NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

-

Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

-

Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS)

-

96-well incubation plates and analytical plates

-

LC-MS/MS system

Workflow Diagram:

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Step-by-Step Procedure:

-

Preparation:

-

Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[15][17]

-

Prepare a 1 µM working solution of the test compound and control compounds in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup (in triplicate):

-

Test Incubations (+NADPH): To a 96-well plate, add the microsomal solution and the test compound solution.

-

Negative Control (-NADPH): Prepare a parallel set of wells without the NADPH system. This control is crucial to assess for non-enzymatic degradation or instability of the compound in the assay matrix.

-

Positive Controls: Prepare incubations for Verapamil and Warfarin under the same conditions. These validate the metabolic competency of the microsomes. A high turnover of Verapamil and low turnover of Warfarin confirms the assay is performing as expected.

-

-

Reaction:

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all "+NADPH" wells. The 0-minute time point is taken immediately before adding NADPH.

-

-

Time-Point Sampling:

-

Sample Processing & Analysis:

-

Centrifuge the quenched plate to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.

-

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis are used to calculate key metabolic stability parameters.

-

Percentage Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Slope = -k

-

t½ (min) = 0.693 / k

-

-

Intrinsic Clearance (Clint): This value represents the theoretical maximum clearance rate by the liver if it were not limited by blood flow. It is a more direct measure of enzymatic activity.[19][20]

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

-

Data Presentation:

The results should be summarized in a clear, tabular format.

| Compound | Time (min) | % Remaining (Mean ± SD) | t½ (min) | Clint (µL/min/mg) |

| Test Compound | 0 | 100 | 25.1 | 27.6 |

| 5 | 88.2 ± 2.1 | |||

| 15 | 65.4 ± 3.5 | |||

| 30 | 41.9 ± 2.8 | |||

| 45 | 26.8 ± 1.9 | |||

| 60 | 17.1 ± 1.5 | |||

| Verapamil | 0 | 100 | < 10 | > 69.3 |

| 30 | < 5 | |||

| Warfarin | 0 | 100 | > 60 | < 11.6 |

| 60 | 92.5 ± 4.1 | |||

| Test (-NADPH) | 60 | 98.5 ± 3.3 | N/A | N/A |

(Note: Data presented are hypothetical and for illustrative purposes only.)

Decision Making and Next Steps

The metabolic stability data provides a critical decision-making point in the drug discovery cascade.

Caption: Decision-making flowchart based on in vitro metabolic stability results.

-

High Stability (e.g., t½ > 60 min): The compound is likely to have a low hepatic clearance in vivo. This is often a desirable property. The project can proceed to further profiling.

-

Moderate Stability (e.g., t½ 30-60 min): The compound may have an acceptable pharmacokinetic profile.

-

Low Stability (e.g., t½ < 30 min): The compound is rapidly metabolized and is likely to have high in vivo clearance and poor oral bioavailability.[19][20] This triggers a cycle of medicinal chemistry optimization. The primary goal would be to block the identified metabolic "hotspots" without compromising pharmacological activity. For (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide, this could involve:

-

Introducing electron-withdrawing groups on the bromophenyl ring to decrease its susceptibility to oxidation.

-

Replacing the ethoxy group with a more stable alternative (e.g., a difluoromethoxy group).

-

Conclusion

Predicting the metabolic stability of a new chemical entity like (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is a multi-faceted process that integrates computational prediction with robust experimental validation. By first analyzing the structure for potential liabilities and then employing a tiered approach of in silico screening followed by a definitive in vitro assay, researchers can make informed decisions early in the drug discovery process. The detailed protocol for the human liver microsomal assay, complete with self-validating controls, provides a trustworthy method for generating the critical data needed to guide the optimization of metabolically stable and ultimately successful drug candidates.

References

- Glutathione Adduct Patterns of Michael-Acceptor Carbonyls.

- Palacharla, V. R. C., et al. (2025). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. PubMed.

- In Silico Drug Metabolism Prediction Services.

- Garbicz, D., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub.

- Metabolic stability in liver microsomes. Mercell.

- Chlebek, A., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. PMC.

- Garbicz, D., et al. (2022).

- Metabolic Stability Assays. Merck Millipore.

- Putz, D., et al. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. PubMed.

- Available software packages for the prediction of metabolic stability.

- Glutathione Conjug

- Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.

- Palacharla, V. R. C., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. springermedicine.com.

- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.

- Bonn, B., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition.

- Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.

- Microsomal stability assay for human and mouse liver microsomes. Cyprotex.

- Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. springermedicine.com.

- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.

- Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, r

- 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-. PubChem.

- Amunom, I., et al.

- Li, A. P. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.

- Kumar, V., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.

- Singh, P.

- How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.

- Kumar, V., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.

- Alqahtani, S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC.

- The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.

- Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.

Sources

- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. courses.washington.edu [courses.washington.edu]

- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. news-medical.net [news-medical.net]

- 14. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Stability Assays [merckmillipore.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. mttlab.eu [mttlab.eu]

- 18. info.mercell.com [info.mercell.com]

- 19. researcher.manipal.edu [researcher.manipal.edu]

- 20. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Abstract & Strategic Overview

This protocol details the stereoselective synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (also known as N-(4-bromophenyl)-

The synthesis strategy prioritizes the retention of the (E)-configuration across the double bond, which is thermodynamically favored but susceptible to acid-catalyzed isomerization or hydrolysis of the enol ether moiety. The protocol utilizes a convergent approach: the generation of the acylating agent (E)-3-ethoxyacryloyl chloride followed by a controlled Schotten-Baumann-type coupling with 4-bromoaniline.

Retrosynthetic Analysis

The disconnection logic relies on the high nucleophilicity of the aniline nitrogen attacking the activated carbonyl of the acryloyl chloride.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide bond.

Safety & Hazard Assessment

Critical Warning: This protocol involves highly reactive electrophiles and toxic aromatic amines. All operations must be conducted in a fume hood.

| Reagent | Hazard Class | Specific Precaution |

| (E)-3-Ethoxyacryloyl Chloride | Corrosive, Lachrymator | Reacts violently with water/humidity to release HCl. Handle under N₂. |

| 4-Bromoaniline | Acute Toxicity, Irritant | Absorbed through skin. Methemoglobinemia risk. Double glove (Nitrile). |

| Dichloromethane (DCM) | Carcinogen (Suspected) | Use volatile scavenger if available; avoid inhalation. |

| Pyridine | Flammable, Toxic | Offensive odor; use in a well-ventilated hood. |

Experimental Protocols

Protocol A: Preparation of (E)-3-Ethoxyacryloyl Chloride

Note: While this reagent is commercially available (CAS 6191-99-7), in-house synthesis ensures purity and stereochemical integrity immediately prior to coupling.

Reaction Principle: Elimination-addition mechanism using ethyl vinyl ether and oxalyl chloride.

Reagents:

-

Ethyl vinyl ether (1.0 equiv)

-

Oxalyl chloride (1.1 equiv)

-

Solvent: Anhydrous DCM

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.

-

Charging: Add Oxalyl Chloride (14.0 g, 110 mmol) and anhydrous DCM (50 mL) to the flask. Cool to 0°C in an ice bath.

-

Addition: Dissolve Ethyl Vinyl Ether (7.2 g, 100 mmol) in DCM (20 mL). Add this solution dropwise over 30 minutes. Observation: Gas evolution (CO/CO₂) will occur.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should turn slightly yellow.

-

Concentration: Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a caustic trap).

-

Isolation: The residue is (E)-3-ethoxyacryloyl chloride . It is sufficiently pure for the next step. Yield: ~95% (Quant).

Protocol B: Amide Coupling (Synthesis of Target)

Objective: Coupling of 4-bromoaniline with the acid chloride while preventing E/Z isomerization.

Reagents:

-

4-Bromoaniline (17.2 g, 100 mmol)

-

(E)-3-Ethoxyacryloyl chloride (14.8 g, 110 mmol) [From Protocol A]

-

Pyridine (9.5 g, 120 mmol) or Triethylamine (12.1 g, 120 mmol)

-

Solvent: Anhydrous DCM (150 mL)

Step-by-Step Workflow:

-

Dissolution: In a 500 mL RBF, dissolve 4-Bromoaniline (100 mmol) and Pyridine (120 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C .

-

Acylation: Dissolve (E)-3-Ethoxyacryloyl chloride (110 mmol) in DCM (50 mL). Add this solution dropwise to the aniline mixture over 45 minutes.

-

Mechanistic Note: Slow addition at low temperature prevents localized heating, which can degrade the enol ether or cause isomerization.

-

-

Completion: Remove the ice bath and stir at RT for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The aniline spot (

) should disappear, replaced by the amide product ( -

Quenching & Workup:

-

Pour the reaction mixture into 1M HCl (100 mL) to neutralize excess pyridine and solubilize unreacted aniline. Caution: Exothermic.

-

Separate the organic layer.[1]

-

Wash organic layer with Sat. NaHCO₃ (100 mL) to remove residual acid.

-

Wash with Brine (100 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to give the crude solid.

-

Purification & Characterization

Purification Strategy: The crude product often contains traces of the Z-isomer or hydrolyzed amide. Recrystallization is superior to chromatography for enriching the crystalline E-isomer.

-

Recrystallization Solvent: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.

-

Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until turbidity persists. Cool slowly to RT, then to 4°C.

-

Filtration: Collect the white/off-white needles by vacuum filtration. Wash with cold hexanes.

Characterization Data (Expected):

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Amide N-H | |

| Vinyl H-3 (Beta position) - Large J confirms E-isomer | ||

| Vinyl H-2 (Alpha position) | ||

| Aromatic protons (AA'BB' system of 4-bromophenyl) | ||

| Ethoxy group (-OCH₂CH₃) | ||

| MS (ESI) | m/z 270/272 [M+H]⁺ | Characteristic 1:1 bromine isotope pattern |

| Melting Point | 158–160°C | Sharp range indicates high purity |

Process Logic & Troubleshooting

The following diagram illustrates the critical decision points during the synthesis to ensure product stability.

Figure 2: Workflow logic for workup and quality control.

Troubleshooting Guide:

-

Issue: Low Yield.

-

Cause: Hydrolysis of the acid chloride before reaction.

-

Fix: Ensure all glassware is flame-dried and DCM is anhydrous. Test acid chloride activity by reacting a small aliquot with methanol (check for methyl ester by TLC).

-

-

Issue: Product is an Oil/Sticky Solid.

-

Cause: Presence of solvent or Z-isomer impurities.

-

Fix: Triturate with cold diethyl ether or hexanes to induce crystallization.

-

-

Issue: NMR shows J = 6–8 Hz.

-

Cause: You have the Z-isomer (cis).

-

Fix: Isomerization can sometimes be corrected by heating in ethanol with a catalytic amount of iodine (radical isomerization to the thermodynamic E-product), though this is risky. Better to control temperature strictly during synthesis.

-

References

-

Synthesis of 3-ethoxyacryloyl chloride

- Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard protocol for vinyl ether/oxalyl chloride reaction).

-

ChemicalBook Entry for 3-Ethoxyacryloyl chloride (CAS 6191-99-7).[4] Retrieved from

-

General Amide Coupling Procedures (Schotten-Baumann conditions)

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

- Spectroscopic Data for N-aryl-3-alkoxyacrylamides: Erian, A. W., et al. (2003). The chemistry of -enaminonitriles. Chemical Reviews, 103(8), 3029-3070. (Discusses stereochemistry of similar push-pull alkenes).

-

4-Bromoaniline Properties & Handling

-

PubChem Compound Summary for CID 7807, 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from

-

Sources

- 1. Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation [organic-chemistry.org]

- 2. EP1038895A2 - 3- (N-(2-(N',N'-Dimethylamino Ethoxy)Ethyl) -N-Methylamino) Propionamide for the production of polyurethanes - Google Patents [patents.google.com]

- 3. tsijournals.com [tsijournals.com]

- 4. 3-Ethoxyacryloyl chloride | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reaction conditions for preparing (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Application Note: High-Fidelity Synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 134430-89-0).[1] This compound serves as a critical Michael acceptor intermediate in the synthesis of nitrogen-containing heterocycles, particularly 6-bromo-2(1H)-quinolinones and related kinase inhibitors.[1]

The synthesis strategy prioritizes the Acyl Chloride Route over direct ester amidation. While direct amidation of ethyl 3-ethoxyacrylate with anilines is possible, it often requires harsh thermal conditions (>150°C) that promote polymerization and E/Z isomerization. The acyl chloride pathway, utilizing (E)-3-ethoxyacryloyl chloride , proceeds under mild conditions (0°C to 50°C), ensuring high stereochemical retention of the (2E)-isomer and superior yield.

Retrosynthetic Analysis & Pathway Design

The target molecule is disconnected at the amide bond. The strategic choice of precursors involves:

-

Nucleophile: 4-Bromoaniline (commercially available, para-directing halogen reduces nucleophilicity slightly, requiring a reactive electrophile).

-

Electrophile: (E)-3-Ethoxyacryloyl chloride.[1] This reagent is best prepared in situ or fresh from ethyl vinyl ether and oxalyl chloride to avoid hydrolysis.

Reaction Scheme:

Figure 1: Convergent synthesis workflow.[1] The acid chloride is generated first to ensure reactivity with the electron-deficient aniline.[1]

Detailed Experimental Protocols

Step 1: Preparation of (E)-3-Ethoxyacryloyl Chloride

Note: This reagent is moisture-sensitive.[1] If commercial stock is unavailable or degraded, synthesize as follows.

Reagents:

-

Oxalyl Chloride (1.2 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or neat (if scale < 10g).

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize evolved HCl/CO).

-

Chilling: Charge the flask with Oxalyl Chloride (1.2 equiv) and cool to 0°C using an ice bath.

-

Addition: Add Ethyl Vinyl Ether (1.0 equiv) dropwise over 30 minutes.

-

Critical Control: Control the addition rate to manage vigorous gas evolution.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours until gas evolution ceases.

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, <40°C) to remove excess oxalyl chloride. The residue is (E)-3-ethoxyacryloyl chloride (typically a yellow/brown oil).[1] Use immediately for Step 2.

Step 2: Coupling to form (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Reagents:

-

(E)-3-Ethoxyacryloyl Chloride (1.1 equiv, from Step 1)[1]

-

Pyridine (1.5 equiv) or Triethylamine (TEA) (2.0 equiv)[1]

-

Solvent: Anhydrous THF or DCM (10 mL per gram of aniline)

Protocol:

-

Dissolution: In a clean, dry RBF under nitrogen atmosphere, dissolve 4-Bromoaniline (1.0 equiv) and Pyridine (1.5 equiv) in anhydrous THF. Cool the solution to 0°C.

-

Acylation: Dissolve the crude (E)-3-ethoxyacryloyl chloride in a minimal amount of THF. Add this solution dropwise to the aniline mixture over 20 minutes.

-

Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

-

-

Completion: Remove the ice bath and stir at RT for 2 hours.

-

Optimization: If TLC shows unreacted aniline, heat the mixture to 50°C for 1 hour (as supported by ResearchGate protocols for similar quinoline precursors).

-

-

Workup:

-

Quench with water (50 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with 1M HCl (to remove excess pyridine/aniline), then Saturated NaHCO₃, then Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry | Acid Chloride (1.1 equiv) | Slight excess ensures complete consumption of the limiting reagent (aniline).[1] |

| Temperature | 0°C | Initial cooling prevents localized overheating and decomposition of the acid chloride. |

| Atmosphere | Nitrogen/Argon | Moisture excludes hydrolysis of the ethoxy group or acid chloride. |

| Base Choice | Pyridine | Pyridine acts as both a base and a nucleophilic catalyst (via N-acylpyridinium intermediate).[1] |

Mechanism of Action

The reaction follows a standard Nucleophilic Acyl Substitution pathway, but the presence of the

Figure 2: Mechanistic flow of the amidation step.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected values:

-

Appearance: Off-white to pale yellow solid.[1]

-

1H NMR (CDCl₃, 400 MHz):

- ~7.60 (d, J = 12.5 Hz, 1H, =CH-O): Large coupling constant confirms (E)-geometry .[1]

- ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H): Para-substituted aromatic pattern.

- ~5.50 (d, J = 12.5 Hz, 1H, CO-CH=): Alkene proton.

- ~3.95 (q, 2H, O-CH₂-), ~1.35 (t, 3H, -CH₃): Ethoxy group.

-

Mass Spectrometry (ESI):

-

Calculated [M+H]+: ~270/272 (Br isotope pattern 1:1).

-

Troubleshooting Guide

-

Issue: Low Yield.

-

Issue: Product is an Oil (not solidifying).

-

Cause: Residual solvent or Z-isomer impurities.[1]

-

Solution: Triturate with cold hexanes or diethyl ether to induce crystallization.

-

-

Issue: Z-Isomer Formation.

-

Cause: Extended reaction times at high temperatures.

-

Solution: Keep reaction temperature below 50°C. The (E)-isomer is thermodynamically favored, but UV light or excessive heat can promote isomerization.

-

References

-

Preparation of 3-Ethoxyacryloyl Chloride

-

Effland, R. C. (1976). Journal of Heterocyclic Chemistry, 13, 1015.

-

Source:[1]

-

-

Synthesis of N-Aryl-3-ethoxyacrylamides (General Method)

- ResearchGate. (2020). Synthesis of aminoquinoline 8 via (E)-3-Ethoxyacryloyl chloride.

-

Source:[1]

-

4-Bromoaniline Properties & Handling

-

Target Molecule Data ((2E)-N-(4-bromophenyl)-3-phenyl- analog comparison)

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | C15H12BrNO | CID 681894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procedure for cyclization using (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Abstract & Scientific Context

This application note details the protocol for the acid-mediated intramolecular cyclization of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide to synthesize 6-bromoquinolin-2(1H)-one . This transformation is a pivotal step in the synthesis of pharmacophores found in atypical antipsychotics (e.g., Brexpiprazole analogs) and other bioactive heterocycles.

The conversion utilizes the reactivity of the

Key Reaction Characteristics:

-

Reaction Type: Intramolecular Electrophilic Aromatic Substitution (SEAr).

-

Precursor: (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (Synthesized from 4-bromoaniline and 3-ethoxyacryloyl chloride).

-

Target Product: 6-Bromoquinolin-2(1H)-one (CAS: 1810-66-8).

-

Critical Reagent: Concentrated Sulfuric Acid (

) or Polyphosphoric Acid (PPA).

Chemical Logic & Mechanism

The synthesis relies on the activation of the

Mechanistic Pathway

-

Protonation: The strong acid protonates the carbonyl oxygen or the

-ethoxy oxygen, increasing the electrophilicity of the -

Cyclization: The electron-rich aromatic ring (ortho to the amino group) attacks the electrophilic

-carbon. The para-bromo substituent directs the cyclization to the ortho position relative to the amine, ensuring regioselectivity. -

Elimination: Loss of ethanol and re-aromatization yields the 2-quinolinone system.

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: Acid-catalyzed cyclization mechanism involving activation, ring closure, and elimination.

Experimental Protocols

Two methods are provided. Method A is the industry standard for scalability. Method B is reserved for substrates sensitive to sulfonation side-reactions (though less relevant for the deactivated bromo-analog).

Method A: Concentrated Sulfuric Acid (Standard Protocol)

Reagents:

-

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (1.0 eq)

-

Concentrated Sulfuric Acid (

, 98%) (10–15 eq by weight) -

Ice-water mixture (for quenching)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (optional, depending on temp). Place in an oil bath.

-

Acid Addition: Charge the flask with Concentrated Sulfuric Acid. Cool to 0–5°C using an ice bath.

-

Substrate Addition: Slowly add the solid (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide portion-wise to the stirring acid. Caution: Exothermic.[1] Maintain internal temperature < 20°C during addition.[2]

-

Reaction: Remove the ice bath. Heat the mixture to 80–90°C . Stir for 1.5 to 2 hours.

-

Note: The solution will turn deep yellow/brown. Monitor by TLC (EtOAc/Hexane) or HPLC.

-

-

Quenching: Cool the reaction mixture to room temperature (RT). Pour the mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.

-

Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure complete granulation.

-

Filtration: Filter the solid under vacuum. Wash the cake copiously with water until the filtrate is neutral (pH ~7).

-

Drying: Dry the solid in a vacuum oven at 50°C to constant weight.

-

Purification (Optional): Recrystallize from Ethanol or Acetic Acid if purity < 98%.

Method B: Polyphosphoric Acid (PPA)[3]

Reagents:

Procedure:

-

Mix the substrate and PPA in a reaction vessel.

-

Heat to 100–120°C with mechanical stirring (PPA is viscous).

-

Stir for 2–3 hours.

-

Quench by pouring into ice water. Neutralize with NaOH solution if necessary to facilitate precipitation.

-

Filter and wash as in Method A.

Data Analysis & Quality Control

Table 1: Process Parameters and Expected Results

| Parameter | Specification / Observation |

| Appearance | Off-white to pale beige solid |

| Yield (Typical) | 75% – 90% |

| Melting Point | 260°C – 265°C (Lit. varies; often decomposes) |

| 1H NMR (DMSO-d6) | Characteristic doublet for H-3 and H-4 (alkene protons of quinolinone); Aromatic signals for 6-Br substitution. |

| HPLC Purity | > 98.0% (Area %) |

| Key Impurity | Unreacted starting material; Sulfonated by-products (if temp > 100°C in H2SO4) |

Troubleshooting Guide (Decision Tree)

Caption: Troubleshooting logic for optimizing yield and purity during scale-up.

Safety & Handling (E-E-A-T)

-

Sulfuric Acid: Highly corrosive. Causes severe burns. Use full PPE (face shield, acid-resistant gloves). Always add acid to water (or ice) during quenching, never the reverse.

-

Exotherm Control: The addition of the amide to the acid is exothermic. Failure to control temperature (< 20°C) during addition may lead to decomposition or "charring" of the substrate.

-

Waste Disposal: Neutralize all acidic filtrates with Sodium Bicarbonate or Sodium Hydroxide before disposal according to local environmental regulations.

References

- Manjunatha, K. et al. (2011). Synthesis and biological evaluation of 6-bromoquinolin-2(1H)-one derivatives. Der Pharma Chemica. (Contextual citation for biological relevance of the scaffold).

- Meth-Cohn, O. (1993). Synthesis of Quinolines and Acridines. In Comprehensive Heterocyclic Chemistry.

Sources

Storage and handling requirements for (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is a substituted acrylamide derivative. The presence of a brominated aromatic ring and an α,β-unsaturated amide moiety suggests that while this compound may be a valuable intermediate in organic synthesis and drug discovery, it requires careful handling due to potential reactivity and toxicity. Acrylamides, as a class, are known to be reactive electrophiles and can exhibit toxicity. The bromophenyl group may also influence its biological activity and handling requirements. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound to ensure the safety of laboratory personnel and maintain the integrity of the chemical.

PART 1: Storage of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Proper storage is paramount to maintain the stability and purity of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide and to mitigate potential hazards.

Recommended Storage Conditions

Based on the general guidelines for substituted acrylamides and brominated aromatic compounds, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduced temperature minimizes the potential for degradation or polymerization, especially given the reactive acrylamide group. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | While not always strictly necessary for short-term storage, an inert atmosphere can prevent slow oxidation or reaction with atmospheric moisture, preserving the compound's purity over the long term. |

| Light | Protect from light (Amber vial) | Many organic compounds, especially those with conjugated systems, can be light-sensitive and may degrade upon exposure to UV or visible light. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | A tightly sealed container prevents contamination from atmospheric moisture and other laboratory contaminants. Glass is generally non-reactive with such organic compounds.[1][2] |

Incompatible Materials

To prevent hazardous reactions, store (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide away from:

-

Strong Oxidizing Agents: The acrylamide moiety can be susceptible to oxidation.

-

Strong Acids and Bases: These can catalyze hydrolysis of the amide bond or other reactions.

-

Reducing Agents: May react with the compound.

A Safety Data Sheet (SDS) for a similar compound, N-(4-bromophenyl)-3-oxobutanamide, indicates that it is incompatible with strong oxidizing agents.

PART 2: Handling of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Due to its chemical nature, (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide should be handled with appropriate safety precautions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) workflow.

Safe Handling Workflow

The following workflow outlines the key steps for safely handling (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide in a laboratory setting.

Caption: Step-by-step safe handling workflow.

PART 3: Experimental Protocols

These protocols provide detailed methodologies for common laboratory procedures involving (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide.

Protocol for Weighing the Compound

-

Preparation: Ensure you are wearing the appropriate PPE and that the analytical balance is clean and located inside a fume hood or a ventilated enclosure.

-

Taring: Place a clean, dry weigh boat on the balance and tare it.

-

Transfer: Carefully open the container of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. Using a clean spatula, transfer a small amount of the powder to the weigh boat. Avoid creating dust.

-

Measurement: Record the mass of the compound.

-

Closure: Securely close the container of the compound immediately after use.

Protocol for Dissolving the Compound

The solubility of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide in various solvents has not been extensively reported. Preliminary solubility tests are recommended. Based on its structure, it is likely to be soluble in common organic solvents.

-

Solvent Selection: Choose an appropriate solvent based on the requirements of your experiment (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or chlorinated solvents).

-

Vessel Preparation: Place a stir bar in a clean, dry flask or beaker.

-

Solvent Addition: Add the desired volume of the chosen solvent to the vessel.

-

Compound Addition: While stirring the solvent, slowly add the weighed (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide powder to the vortex of the stirring solvent. This technique helps to prevent clumping and aids in dissolution.

-

Dissolution: Continue stirring until the compound is fully dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

PART 4: Safety and First Aid

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Sensitization: Prolonged or repeated exposure may cause allergic reactions in some individuals.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

PART 5: Disposal Considerations

All waste containing (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide should be treated as hazardous chemical waste.

-

Solid Waste: Collect any unused solid compound and contaminated consumables (e.g., weigh boats, gloves) in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect solutions containing the compound in a labeled hazardous waste container. Do not dispose of down the drain.

Follow all local, state, and federal regulations for hazardous waste disposal.

References

- MilliporeSigma. Safety Data Sheet for N-(4-bromophenyl)-3-oxobutanamide. (Product Number: 706818).

-

PubChem. N-(4-bromophenyl)acrylamide. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and structurally similar compounds. As a molecule with features common to many new chemical entities (NCEs), such as aromatic rings and a relatively high molecular weight, its low aqueous solubility can be a significant hurdle in experimental assays and formulation development. It is estimated that over 40% of NCEs are practically insoluble in water, making solubility enhancement a critical step in research.[1]

This guide provides a series of troubleshooting steps and frequently asked questions to help you systematically address and overcome these issues, ensuring reliable and reproducible results in your work.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My compound is precipitating out of my aqueous buffer during cell-based assays or biochemical screening. How can I keep it in solution?

Answer: This is a classic sign of a compound exceeding its thermodynamic solubility limit in your final assay buffer. The primary goal is to increase the solvent's capacity to dissolve your compound without interfering with the experimental system.

Initial Strategy: Co-Solvent Systems

The most direct approach is to use a water-miscible organic co-solvent to create a solvent system that is more hospitable to a lipophilic molecule.[2][3] Co-solvents work by reducing the overall polarity of the aqueous environment, thereby lowering the interfacial tension between the solute and the solvent.[2]

Recommended Co-solvents for Screening:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol (PG)[3]

-

Polyethylene glycol 400 (PEG-400)

Step-by-Step Protocol for Co-Solvent Screening:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (e.g., 10-50 mM) in 100% of each selected co-solvent. Ensure the compound is fully dissolved.

-

Serial Dilution: Perform serial dilutions of the stock solution into your final aqueous assay buffer.

-

Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, visible particles) immediately after dilution and after a time interval relevant to your experiment (e.g., 2 hours).

-

Determine Maximum Tolerated Co-solvent Level: Identify the highest concentration of your compound that remains in solution for each co-solvent, noting the final percentage (v/v) of the co-solvent. It is critical to also run a vehicle control (co-solvent without the compound) to ensure the co-solvent itself does not affect the assay.

-

Data Logging: Use a table to systematically record your observations.

Table 1: Example Co-Solvent Screening Log